molecular formula C12H9ClN4 B8624661 5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B8624661
M. Wt: 244.68 g/mol
InChI Key: DDLARFYHNVHFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.

Preparation Methods

The synthesis of 5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 5-chloro-2-methyl-6-phenylpyrimidine-4-amine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Comparison with Similar Compounds

5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

5-chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H9ClN4/c1-8-14-12-15-11(13)10(7-17(12)16-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

DDLARFYHNVHFDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C(=NC2=N1)Cl)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

34.5 g 5,7-dichloro-2-methyl-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is dissolved in 500 ml dichloromethane. 500 ml brine, 250 ml ammonia solution 25% w/w and 34.0 g zinc powder are added and the mixture is stirred at room temperature for 1 h. The reaction mixture is filtrated over kieselgur and is washed with dichloromethane and water. The organic phase is separated and the water phase is extracted with dichloromethane. The combined dichloromethane phase is dried over Na2SO4 and the solvent is evaporated. The crude product is purified by chromatography on silica gel (dichloromethane/ethyl acetate) to yield the desired compound.
Name
5,7-dichloro-2-methyl-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
34 g
Type
catalyst
Reaction Step Two

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